O3-Phosphonoestrone
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Overview
Description
O3-Phosphonoestrone, also known as 3-(Phosphonooxy)estra-1,3,5(10)-trien-17-one, is a derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a phosphono group attached to the third carbon of the estrone molecule. It has a molecular formula of C18H23O5P and a molecular weight of 350.346 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3-Phosphonoestrone typically involves the phosphorylation of estrone. One common method is the reaction of estrone with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like pyridine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
O3-Phosphonoestrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The phosphono group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
O3-Phosphonoestrone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.
Mechanism of Action
The mechanism of action of O3-Phosphonoestrone involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The phosphono group enhances the compound’s stability and bioavailability, making it a potent estrogenic agent .
Comparison with Similar Compounds
Similar Compounds
Estrone Phosphate: Similar to O3-Phosphonoestrone, estrone phosphate is another derivative of estrone with a phosphate group attached.
Estradiol Phosphate: Another estrogen derivative with a phosphate group, estradiol phosphate has different pharmacokinetic properties and is used in different therapeutic contexts.
Uniqueness
This compound is unique due to its specific phosphono group, which imparts distinct chemical and biological properties. This makes it particularly useful in research and therapeutic applications where enhanced stability and bioavailability are desired .
Properties
CAS No. |
1240-03-5 |
---|---|
Molecular Formula |
C18H23O5P |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H23O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,18+/m1/s1 |
InChI Key |
XYNRXDLLYXFCRS-CBZIJGRNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Origin of Product |
United States |
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